4-Acetamidobenzenesulfinic acid sodium

Description

Significance in Organic Synthesis and Industrial Chemistry

The primary significance of 4-acetamidobenzenesulfinic acid sodium lies in its role as a precursor in the synthesis of cyanine (B1664457) dyes. wikipedia.orgrjptonline.orglookchem.comscbt.com Cyanine dyes are a class of synthetic dyes characterized by a long polymethine chain, which are known for their strong and vibrant colors. The incorporation of the 4-acetamidobenzenesulfinic acid moiety can influence the spectral properties of the final dye molecule.

In organic synthesis, the sulfinate group of the compound can participate in various reactions. Sulfinic acids and their salts are known to be versatile intermediates. They can be oxidized to sulfonic acids or reduced to thiols, offering a range of possibilities for functional group transformations. While specific research on this compound as a general reagent is not extensively documented in readily available literature, the reactivity of the sulfinate group is a well-established principle in organic chemistry. wikipedia.org

Historical Context and Evolution of its Research

While specific historical records detailing the first synthesis and discovery of this compound are not prominently available, its emergence can be contextualized within the broader history of organic chemistry and dye synthesis. The development of synthetic dyes flourished in the late 19th and early 20th centuries, driven by the burgeoning chemical industry.

The precursor molecule, acetanilide (B955), was first used in medicine in 1886 as an antipyretic. wikipedia.org The study of acetanilide and its derivatives for various applications, including as dye intermediates, was a significant area of research during this period. rjptonline.orgwikipedia.org The development of sulfonation and other aromatic substitution reactions were critical advancements that enabled the synthesis of a wide array of new compounds. It is likely that 4-acetamidobenzenesulfinic acid and its sodium salt were first synthesized during this era of exploration into aniline (B41778) and acetanilide derivatives for the burgeoning dye industry. The continued use of this compound in the synthesis of specialized dyes indicates its enduring utility in this sector.

Detailed Research Findings

Synthesis of this compound

There are several documented methods for the synthesis of 4-acetamidobenzenesulfinic acid and its sodium salt. Two primary routes are highlighted below:

Reduction of p-Acetamidobenzenesulfonyl Chloride: One common method involves the reduction of p-acetamidobenzenesulfonyl chloride. This is typically achieved by reacting the sulfonyl chloride with a reducing agent such as sodium sulfite (B76179) in an aqueous solution. The reaction proceeds to yield the sodium salt of 4-acetamidobenzenesulfinic acid.

Direct Sulfonation of Acetanilide: Another synthetic approach starts with the direct sulfonation of acetanilide. In a patented method, N-acetylaniline is reacted with 1,4-diazabicyclo[2.2.2]octane-1,4-diium-1,4-disulfinate (DABSO) in the presence of aluminum trichloride (B1173362) in a solvent like 1,2-dichloroethane (B1671644). chemicalbook.com This reaction directly yields the sodium 4-acetamidobenzenesulfinate after workup. chemicalbook.com

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 15898-43-8 | lookchem.comscbt.comchemicalbook.comnih.gov |

| Molecular Formula | C₈H₈NNaO₃S | lookchem.comchemicalbook.comnih.gov |

| Molecular Weight | 221.21 g/mol | chemicalbook.com |

| Appearance | White to almost white powder or crystals | |

| Melting Point | >270 °C | lookchem.com |

| Solubility | Slightly soluble in water, methanol, and DMSO | lookchem.com |

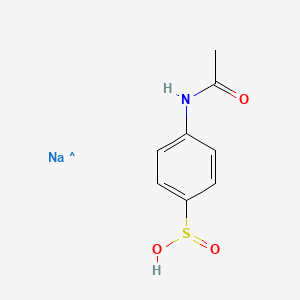

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9NNaO3S |

|---|---|

Molecular Weight |

222.22 g/mol |

InChI |

InChI=1S/C8H9NO3S.Na/c1-6(10)9-7-2-4-8(5-3-7)13(11)12;/h2-5H,1H3,(H,9,10)(H,11,12); |

InChI Key |

GFNIDYGMWDLXEY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)O.[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization

Established Synthetic Routes

The preparation of 4-acetamidobenzenesulfinic acid sodium is primarily achieved through well-documented synthetic pathways, with the reduction of 4-acetamidobenzenesulfonyl chloride being the most common approach. Concurrently, research into alternative precursors continues to offer new avenues for its synthesis.

Reduction of 4-Acetamidobenzenesulfonyl Chloride

The most conventional and widely practiced method for synthesizing this compound involves the reduction of 4-acetamidobenzenesulfonyl chloride. google.com This transformation is typically accomplished using a reducing agent in an aqueous medium.

A common procedure employs sodium sulfite (B76179) (Na₂SO₃) as the reducing agent in the presence of sodium bicarbonate to maintain an alkaline environment. rsc.org The reaction is generally conducted in water at elevated temperatures, for instance, around 70-80°C. rsc.org Recrystallization from a suitable solvent like ethanol (B145695) is a standard method for purifying the final product. rsc.org

Another established variation of this reduction utilizes zinc dust in the presence of sodium carbonate in an aqueous solution. rsc.org This method also effectively converts the sulfonyl chloride to the desired sulfinate salt.

Investigation of Alternative Precursors and Reaction Conditions

Beyond the principal route, scientific investigation has explored alternative starting materials and reaction conditions for the synthesis of this compound. One notable alternative begins with acetanilide (B955). chemicalbook.com In this process, acetanilide is reacted with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a sulfur dioxide surrogate, in the presence of aluminum trichloride (B1173362). chemicalbook.comnih.gov The reaction is typically carried out in a solvent such as 1,2-dichloroethane (B1671644) at a controlled temperature range of 20-40°C for an extended period, often 20-24 hours. chemicalbook.com This method has been reported to produce the target compound in good yields. chemicalbook.com

The use of acetanilide as a precursor highlights a crucial aspect of this synthesis: the protection of the amino group. Direct sulfonation or chlorosulfonation of aniline (B41778), the parent amine, is generally avoided. The highly reactive amino group would be protonated under the strongly acidic conditions, leading to the formation of undesired meta-substituted products. google.com By acetylating the amine to form acetanilide, the reactivity is moderated, and the bulky acetamido group sterically hinders ortho substitution, favoring the desired para-substituted product.

Process Chemistry and Engineering Aspects

The successful and efficient production of this compound on a larger scale necessitates careful control over various process parameters, as well as the implementation of effective separation and purification techniques to ensure high yield and purity.

Reaction Parameter Control (Temperature, pH)

The control of reaction parameters such as temperature and pH is critical for maximizing the yield and purity of this compound.

In the reduction of 4-acetamidobenzenesulfonyl chloride using sodium sulfite, maintaining an alkaline pH is important. google.com This is often achieved through the addition of a base like sodium bicarbonate. rsc.org The temperature is also a key variable, with typical ranges cited between 70-80°C to ensure a reasonable reaction rate. rsc.org

For the synthesis starting from acetanilide and DABSO, the temperature is maintained within a lower and more controlled range of 25-40°C. chemicalbook.com The reaction progress can be monitored using techniques like liquid chromatography to determine the point at which the starting material is consumed. chemicalbook.com

Advanced Separation and Purification Techniques

While simple crystallization is a common laboratory-scale purification method, industrial processes may employ more advanced techniques to achieve the desired purity. For sulfonate compounds, which share similarities with sulfinates, techniques such as high-speed counter-current chromatography (HSCCC) have been shown to be effective for preparative purification, yielding high-purity products. researchgate.net This liquid-liquid partition technique avoids the use of a solid support, which can sometimes be problematic for these types of compounds.

The purification process for sodium sulfinates, in general, can involve liquid-liquid and solid-liquid extractions to remove byproducts such as sulfonic acids. rsc.org For aromatic compounds with chromophore precursors, percolation through a selected clay in a fixed-bed reactor can be used to improve the quality of the final product. google.com

Reaction Yield and Purity Optimization

Optimizing reaction yield and purity is a central goal in the process chemistry of this compound. The synthesis from acetanilide and DABSO has been reported to achieve a yield of 80%. chemicalbook.com

For the more common reduction of 4-acetamidobenzenesulfonyl chloride, the use of sodium sulfite in the presence of sodium bicarbonate is a well-established method for obtaining high yields. rsc.org Recrystallization from ethanol is a key step in achieving a pure product from this route. rsc.org The purity of the final product can be assessed by its melting point, which for this compound is above 270°C. lookchem.com

The choice of synthetic route and the careful control of reaction and purification parameters are paramount in achieving a high yield of this compound with the required purity for its intended applications.

Sustainable Synthesis and Environmental Impact Mitigation

The development of sustainable synthetic pathways for this compound salt is a critical area of research, driven by the need to align chemical manufacturing with the principles of green chemistry. totalpharmaceuticaltopics.commdpi.com Traditional synthesis methods, while effective, often rely on hazardous reagents and solvents, leading to significant environmental concerns. The exploration of alternative, eco-friendly approaches is therefore paramount.

A conventional route to this compound salt involves the reaction of acetanilide with a sulfonating agent, followed by reduction and salt formation. One documented method utilizes 1,2-dichloroethane as a solvent and aluminum trichloride as a catalyst, achieving an 80% yield. chemicalbook.com However, the use of chlorinated solvents like 1,2-dichloroethane is undesirable from an environmental perspective due to their toxicity and persistence. Similarly, strong Lewis acids such as aluminum trichloride present challenges in terms of handling and waste disposal.

In contrast, a greener approach involves the reduction of p-acetylaminobenzenesulfonyl chloride. A notable example is a synthesis conducted in water, a benign and universal solvent, using sodium sulfite and sodium hydrogencarbonate. This method, carried out at 90°C for 3 hours, offers a more environmentally friendly alternative to syntheses reliant on organic solvents. lookchem.com

The principles of process intensification, which aim to make chemical processes cleaner, safer, and more energy-efficient, are also highly relevant. chemcopilot.comnumberanalytics.comgspchem.com Techniques such as continuous flow processing in microreactors can lead to improved reaction control, higher yields, and reduced waste generation compared to traditional batch processes. mdpi.com While specific applications of process intensification to the synthesis of this compound salt are not yet widely documented, the potential for significant environmental and economic benefits is substantial.

Furthermore, the concept of waste valorization, or the conversion of waste streams into valuable products, presents a promising avenue for mitigating the environmental impact of chemical production. nih.govresearchgate.net For instance, in syntheses that produce inorganic salt byproducts, technologies like bipolar membrane electrodialysis could be employed to convert these salts back into valuable acids and bases, creating a closed-loop system and reducing the generation of high-salt wastewater. acs.org

The quest for sustainable synthesis methods also extends to the development of novel catalytic systems. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key tenet of green chemistry. Research into solid acid catalysts and other recyclable catalytic systems for sulfonation and related reactions could pave the way for more sustainable production of this compound salt. mdpi.com

The table below summarizes and compares a conventional synthesis route with a greener alternative, highlighting the key differences in reagents and solvents.

| Parameter | Conventional Synthesis | Greener Alternative |

| Starting Material | Acetanilide | p-Acetylaminobenzenesulfonyl chloride |

| Solvent | 1,2-dichloroethane | Water |

| Catalyst/Reagent | Aluminum trichloride | Sodium sulfite, Sodium hydrogencarbonate |

| Yield | 80% chemicalbook.com | Not explicitly stated |

| Environmental Considerations | Use of hazardous chlorinated solvent and strong Lewis acid. | Use of a benign solvent (water) and less hazardous reagents. |

The following table outlines key research findings and principles relevant to the sustainable synthesis of this compound salt and related compounds.

| Research Area | Key Findings and Principles | Potential Application to this compound Salt Synthesis |

| Green Solvents | Water is an excellent green solvent for many organic reactions. totalpharmaceuticaltopics.com Ionic liquids and supercritical fluids are also being explored as alternatives to volatile organic compounds. scienceopen.com | The use of water as a solvent in the reduction of p-acetylaminobenzenesulfonyl chloride is a documented greener alternative. lookchem.com |

| Process Intensification | Technologies like microreactors and continuous flow processing can enhance reaction efficiency, reduce energy consumption, and minimize waste. chemcopilot.comnumberanalytics.commdpi.com | Application of continuous flow technology could lead to a more controlled and efficient synthesis, with higher yields and purity. |

| Waste Valorization | Bipolar membrane electrodialysis can convert sodium sulfate (B86663) waste into sulfuric acid and sodium hydroxide (B78521). acs.org Expired or unused pharmaceuticals can be a source for recovering active ingredients or for synthesizing new molecules. acs.orgresearchgate.net | If the synthesis generates sodium sulfate as a byproduct, this technology could be used to regenerate valuable reagents. |

| Catalysis | The use of recyclable, heterogeneous catalysts is a cornerstone of green chemistry. mdpi.com | Development of solid acid catalysts for the sulfonation of acetanilide could eliminate the need for corrosive and difficult-to-handle reagents like chlorosulfonic acid. |

| Green Synthesis of Related Compounds | A patented green process for sulfanilamide (B372717) synthesis focuses on solvent recycling and avoiding the generation of high-salt wastewater. google.com | The principles of this process, such as careful selection of reagents to avoid problematic byproducts, can be applied to optimize the synthesis of this compound salt. |

Mechanistic Investigations of Chemical Reactivity

Electron-Donating Character and Aromatic Reactivity

The aromatic reactivity of the benzene (B151609) ring in 4-acetamidobenzenesulfinic acid sodium is primarily influenced by its substituents: the acetamido group (-NHCOCH₃) and the sulfinate group (-SO₂Na). In electrophilic aromatic substitution (EAS), substituent groups can be classified as either activating or deactivating, and they direct incoming electrophiles to specific positions on the ring. wikipedia.org

The acetamido group is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. masterorganicchemistry.com Although the nitrogen is adjacent to an electron-withdrawing carbonyl group, the lone pair of electrons on the nitrogen can be donated into the benzene ring through resonance. masterorganicchemistry.commsu.edu This donation of electron density outweighs the inductive withdrawal effect of the nitrogen and oxygen atoms, making the aromatic ring more nucleophilic and thus more reactive towards electrophiles. wikipedia.orgmasterorganicchemistry.com This activating influence, however, is attenuated compared to a simple amino (-NH₂) group, where the lone pair is more available. msu.edulibretexts.org

Groups that donate electrons into the ring are typically ortho, para-directors. wikipedia.org The acetamido group directs incoming electrophiles to the positions ortho and para to itself. In this compound, the para position is already occupied by the sulfinate group. Therefore, electrophilic substitution is directed to the positions ortho to the acetamido group (i.e., positions 3 and 5 on the benzene ring). The bulkiness of the acetamido group can also favor substitution at the para position, but in this case, it leads to substitution at the available ortho positions. libretexts.org

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Classification | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| Acetamido (-NHCOCH₃) | Activating masterorganicchemistry.com | Ortho, Para msu.edu | Increases the ring's nucleophilicity through resonance, making it more susceptible to electrophilic attack. wikipedia.orgmsu.edu |

| Sulfinate (-SO₂⁻) | Deactivating (Inductive) | Meta | The sulfonyl group is generally deactivating. However, the overall reactivity is dominated by the powerful activating effect of the acetamido group. |

Radical Pathways and Initiated Reactions

Sulfinic acids and their salts can be involved in reaction pathways that proceed via radical intermediates. A key example is the disproportionation reaction, which is believed to involve the free-radical fission of an intermediate species. wikipedia.org

While not a primary radical initiator in the same class as azo compounds or peroxides, the chemistry of sulfinic acids suggests potential for radical involvement. For instance, studies on the polymerization of related compounds like Sodium 4-styrenesulfonate have been conducted using water-soluble azo compounds as radical initiators, indicating the compatibility of the sulfonate structure within radical polymerization systems. researchgate.net Furthermore, research has shown that aryl radicals can be generated from related arylazo sulfones upon exposure to visible light. nih.gov

The central evidence for radical involvement comes from the mechanism of sulfinic acid disproportionation, where the formation of a sulfinyl sulfone intermediate is followed by its decomposition, a process that can involve homolytic (radical) bond cleavage to yield the observed products. wikipedia.org

Electrophilic and Nucleophilic Transformations

The chemical nature of this compound allows it to undergo both electrophilic and nucleophilic transformations, depending on the reacting partner and conditions.

Nucleophilic Character: The sulfinate anion is the conjugate base of a sulfinic acid and is a potent nucleophile. wikipedia.org The sulfur atom, and to a lesser extent the oxygen atoms, can attack electrophilic centers.

Alkylation: The reaction of sulfinates with alkylating agents like alkyl halides can lead to the formation of sulfones. wikipedia.org This transformation proceeds via nucleophilic attack of the sulfinate on the electrophilic carbon of the alkyl halide.

Reaction with Grignard Reagents: Sulfinates are known to react with Grignard reagents to produce sulfoxides. wikipedia.org

Electrophilic Transformations of the Aromatic Ring: As established, the acetamido group activates the benzene ring, making it electron-rich and thus nucleophilic. masterorganicchemistry.commsu.edu Consequently, the ring readily attacks strong electrophiles in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.com The general mechanism involves two main steps:

Attack of the π-electron system of the aromatic ring on an electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com This is the rate-determining step. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring, resulting in a substituted product. masterorganicchemistry.com

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For this compound, these reactions would result in substitution at the 3- and 5-positions.

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on an aromatic ring, typically requires an electron-poor aromatic system. masterorganicchemistry.com This is usually achieved by the presence of strong electron-withdrawing groups (EWGs) on the ring. masterorganicchemistry.com Since this compound contains a powerful electron-donating acetamido group, its ring is electron-rich, making it a poor candidate for NAS under standard conditions.

Photochemical Reactivity and Visible Light-Induced Reactions

Recent studies have highlighted the utility of sulfinic acids in photochemical reactions, particularly those induced by visible light. These methods offer green and mild alternatives to traditional synthetic protocols.

A significant development is the direct sulfenylation of sp² C–H bonds using sulfinic acids, catalyzed by Eosin B under visible light irradiation. rsc.org This photoredox process occurs at room temperature without the need for a transition metal catalyst. The reaction allows for the formation of diverse heteroaryl sulfides and represents a novel pathway for creating C–S bonds. rsc.org This demonstrates that the sulfinic acid moiety can be activated by light to participate in C-H functionalization reactions.

While not directly involving this compound, related photochemical processes underscore the potential of such compounds. For example, aryl radicals can be generated from arylazo sulfones with visible light, and these radicals can then be used to form C-Se bonds. nih.gov Additionally, iron complexes with carboxylic acid buffers have been shown to act as photosensitizers under near UV and visible light, leading to the generation of radicals and subsequent oxidation reactions. nih.gov

Table 2: Example of Visible Light-Induced Reaction with Sulfinic Acids

| Reaction Type | Reagents & Conditions | Key Finding | Reference |

|---|---|---|---|

| C-H Sulfenylation | Arylsulfinic acids, Eosin B catalyst, visible light, room temperature | Enables direct formation of C-S bonds on heteroaryl compounds under metal-free conditions. | rsc.org |

Disproportionation and Competing Reaction Pathways

A characteristic reaction of sulfinic acids is disproportionation, where the compound undergoes a self-oxidation-reduction reaction. wikipedia.orgacs.org In acidic conditions, three molecules of an arylsulfinic acid react to yield one molecule of the corresponding sulfonic acid (the oxidation product) and one molecule of an S-aryl thioarylsulfonate (the reduction/condensation product). acs.org

The mechanism of this reaction has been a subject of study. It is understood to be second-order with respect to the sulfinic acid. acs.org The proposed mechanism involves a series of equilibria:

A rapid, reversible equilibrium is established between two molecules of the sulfinic acid and its anhydride, a sulfinyl sulfone (ArSO-S(O)₂Ar). acs.org

This intermediate is believed to undergo a rate-determining rearrangement or free-radical fission. wikipedia.orgacs.org

Subsequent steps lead to the final, stable products: the sulfonic acid and the thiosulfonate. acs.org

This disproportionation pathway is a significant competing reaction, especially in acidic aqueous solutions, and represents a key aspect of the inherent stability and reactivity of sulfinic acids. wikipedia.org

Table 3: Products of Sulfinic Acid Disproportionation

| Reactant | Condition | Oxidation Product | Reduction/Condensation Product |

|---|---|---|---|

| Arylsulfinic Acid (ArSO₂H) | Acidic solution acs.org | Arylsulfonic Acid (ArSO₃H) acs.org | S-Aryl Thioarylsulfonate (ArS(O)₂SAr) acs.org |

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Chemical Synthesis

4-Acetamidobenzenesulfinic acid sodium salt is a pivotal intermediate in multi-step synthetic sequences due to the distinct reactivity of its functional groups. The acetamido group serves as a protected form of the aniline (B41778) amine, preventing unwanted side reactions while allowing the sulfinate group to be manipulated. This protecting group can be readily removed at a later stage, typically by hydrolysis, to yield a primary amine, which can then undergo further transformations. This strategic protection and deprotection make the compound a valuable asset in the synthesis of complex target molecules.

Synthesis of Azo and Cyanine (B1664457) Dyes

The synthesis of synthetic dyes is a major application of aromatic intermediates. While direct use in azo dye synthesis is less documented than that of its amine counterpart (sulfanilamide), the structural framework is highly relevant. Azo dyes, characterized by the -N=N- chromophore, are typically synthesized through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner, such as a phenol (B47542) or another amine. unb.casavemyexams.comglobalresearchonline.net The related compound, sulfanilic acid, is a common precursor for the diazonium salt component in the synthesis of azo dyes like Orange II. unb.ca

Interestingly, the first commercially available antibacterial drug, Prontosil, was an azo dye that is metabolized in the body to the active agent, sulfanilamide (B372717), demonstrating a direct link between azo structures and sulfonamide-based compounds. wikipedia.org

In contrast, the utility of this compound salt is more directly established in the preparation of another important class of dyes.

Cyanine Dyes : Research and chemical supplier data confirm that this compound salt is used as a component in the synthesis of cyanine dyes. google.comnih.gov These dyes are characterized by a polymethine chain flanked by two nitrogen-containing heterocyclic groups and are widely used as fluorescent labels in biomedical imaging and diagnostics.

Precursor for Active Pharmaceutical Ingredients

The most significant role of this compound salt as an intermediate is in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs), commonly known as sulfa drugs. The compound serves as a direct precursor to 4-acetamidobenzenesulfonyl chloride, a cornerstone building block for this entire class of antibiotics.

The typical synthetic pathway involves the oxidation of the sulfinate group of this compound salt to form the corresponding sulfonyl chloride. This sulfonyl chloride is a highly reactive intermediate that readily couples with various amines (including heterocyclic amines) to form the sulfonamide linkage (-SO₂NH-), which is the defining feature of sulfa drugs. nih.govchemicalbook.com

A prominent example is the synthesis of Sulfathiazole , an effective antimicrobial agent. The key step in its industrial production involves the reaction of 4-acetamidobenzenesulfonyl chloride with 2-aminothiazole. google.comgoogle.comekb.eg The resulting N-acetylsulfathiazole is then deacetylated (hydrolyzed) to yield the final active drug, sulfathiazole.

The general synthetic scheme is as follows:

Oxidation : this compound salt is oxidized to 4-acetamidobenzenesulfonyl chloride.

Coupling : The resulting sulfonyl chloride is reacted with a specific amine (e.g., 2-aminothiazole) to form the protected sulfonamide.

Deprotection : The acetamido group is hydrolyzed to reveal the free amine of the final sulfa drug. chemicalbook.com

This modular approach allows for the synthesis of a wide array of sulfa drugs by varying the amine component used in the coupling step.

| Sulfa Drug Precursor Synthesis | Reactants | Product |

| Key Intermediate Formation | This compound salt, Oxidizing Agent | 4-Acetamidobenzenesulfonyl chloride |

| Sulfonamide Coupling | 4-Acetamidobenzenesulfonyl chloride, 2-Aminothiazole | N-Acetylsulfathiazole |

| Final API Synthesis | N-Acetylsulfathiazole, Acid or Base (for hydrolysis) | Sulfathiazole |

Preparation of Organosulfur Compounds and Sulfinate Esters

Sodium sulfinates are recognized as powerful and versatile building blocks for creating a wide range of organosulfur compounds through the formation of new carbon-sulfur, nitrogen-sulfur, and sulfur-sulfur bonds. nih.gov this compound salt is an exemplary reagent in this class, enabling access to diverse molecular architectures.

Organosulfur Compounds : The sulfinate moiety can act as a nucleophile or be converted into a sulfonyl radical, allowing it to participate in various coupling reactions. This leads to the formation of key structural motifs in organic chemistry. nih.govsigmaaldrich.com

Sulfones (R-SO₂-R') : Formed by creating a new carbon-sulfur bond.

Sulfonamides (R-SO₂-NR'₂) : Formed by creating a new nitrogen-sulfur bond, as discussed in the context of APIs. nih.gov

Thiosulfonates (R-SO₂-SR') : Formed by creating a new sulfur-sulfur bond, often by reacting the sulfinate with a thiol or disulfide. google.com

Sulfinate Esters (R-SO-OR') : 4-Acetamidobenzenesulfinic acid (generated in situ from its sodium salt) can react with alcohols to form sulfinate esters. caymanchem.com These esters are themselves valuable synthetic intermediates, which can be used in the synthesis of chiral sulfoxides or as sulfenylating agents. Recent methods for synthesizing sulfinate esters involve reacting the corresponding sulfinic acid with an alcohol in the presence of a catalyst or reacting it with 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by the addition of an alcohol. caymanchem.com

Functionalization and Derivatization in Synthetic Pathways

Beyond serving as a linear precursor, this compound salt is employed in advanced synthetic pathways for the functionalization and derivatization of molecules. Its ability to generate sulfonyl radicals under specific conditions makes it a valuable partner in modern catalytic reactions.

A prime example is its use in photoredox/nickel dual catalysis . This cutting-edge methodology allows for the cross-coupling of sodium sulfinates with a variety of aryl, heteroaryl, and even less reactive vinyl halides at room temperature. In this process:

A photocatalyst, upon absorbing visible light, initiates a single-electron transfer.

This process facilitates the generation of a sulfonyl radical from the sodium sulfinate.

Simultaneously, a nickel catalyst activates the aryl/vinyl halide.

The sulfonyl radical then couples with the activated nickel complex to form a new carbon-sulfur bond, yielding a diaryl or vinyl sulfone.

This reaction is notable for its mild conditions and excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules. The ability to use this compound salt in such transformations highlights its utility in modern synthetic chemistry for creating diverse and highly functionalized sulfone derivatives, which are prevalent in medicinal chemistry and materials science.

| Derivatization via Cross-Coupling | Catalyst System | Substrates | Product Class |

| Sulfonylation | Photocatalyst (e.g., Eosin Y) + Nickel Catalyst (e.g., NiCl₂·glyme) | Sodium 4-acetamidobenzenesulfinate + Aryl/Vinyl Halide | Diaryl/Vinyl Sulfones |

This method represents a significant advance over traditional sulfone synthesis, which often requires harsh conditions or the use of foul-smelling thiols. The derivatization of this compound salt through such catalytic cycles underscores its role as a dynamic tool in the synthetic chemist's arsenal.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopy is a cornerstone for the analysis of 4-acetamidobenzenesulfinic acid sodium, offering non-destructive methods to probe its molecular structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. While specific experimental spectra for this compound are not detailed in the available literature, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its molecular structure. These predictions are vital for researchers in verifying the successful synthesis of the compound.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amide proton (N-H), and the methyl protons of the acetyl group. The aromatic protons would likely appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton is expected to be a singlet, with its chemical shift being sensitive to the solvent and concentration, while the methyl protons would also present as a sharp singlet.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for each unique carbon atom in the molecule. This includes two signals for the methyl and carbonyl carbons of the acetamido group, and four signals for the aromatic carbons, reflecting the symmetry of the para-substituted ring.

Table 1: Predicted NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar functional groups. wisc.edu

| Nucleus | Predicted Chemical Shift (ppm) | Description |

| ¹H | ~ 2.1 | Singlet, 3H (CH₃) |

| ¹H | ~ 7.5 - 7.8 | Multiplet (AA'BB' system), 4H (Aromatic) |

| ¹H | ~ 9.5 - 10.5 | Broad Singlet, 1H (NH) |

| ¹³C | ~ 24 | Methyl Carbon (CH₃) |

| ¹³C | ~ 118 - 145 | Aromatic Carbons (C-H, C-N, C-S) |

| ¹³C | ~ 169 | Carbonyl Carbon (C=O) |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, which is available in spectral databases, would display characteristic absorption bands confirming its key structural features. nih.gov The analysis is typically performed using a KBr wafer technique. nih.gov

Key expected vibrational bands include:

A strong absorption from the C=O stretching of the amide group (Amide I band).

An N-H bending vibration (Amide II band).

An N-H stretching vibration.

Stretching vibrations from the aromatic C=C bonds.

Characteristic absorptions from the sulfinate (S-O) group.

Table 2: Characteristic IR Absorption Bands for this compound Frequencies are approximate and based on data for similar compounds. nist.govnist.govnist.gov

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3250 |

| Aromatic | C-H Stretch | 3100 - 3000 |

| Acetyl | C-H Stretch (aliphatic) | 2950 - 2850 |

| Amide | C=O Stretch (Amide I) | 1680 - 1640 |

| Amide | N-H Bend (Amide II) | 1570 - 1515 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Sulfinate | S=O Stretch | 1100 - 1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings. The UV-Vis spectrum of this compound is dominated by the π → π* transitions of the substituted benzene ring. nih.govscience-softcon.de The acetamido and sulfinate substituents on the benzene ring act as auxochromes, influencing the wavelength and intensity of the absorption maxima (λmax). This technique is often employed for quantitative analysis, where the absorbance at a specific wavelength is proportional to the concentration of the compound in solution.

Raman Spectroscopy for Mechanistic Probes

Raman spectroscopy provides information on molecular vibrations and is complementary to IR spectroscopy. nih.gov It is particularly effective for detecting non-polar, symmetric bonds. For this compound, Raman spectroscopy can be a powerful tool for probing the symmetric vibrations of the aromatic ring and the sulfur-oxygen bonds within the sulfinate group. researchgate.net This makes it valuable for mechanistic studies where changes in the sulfinate moiety or the aromatic system are being investigated.

Mass Spectrometry for Molecular and Fragment Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation patterns. The computed exact mass of the parent acid of this compound is 221.01225857 Da. nih.gov

Using a soft ionization technique like Electrospray Ionization (ESI), the compound can be observed as its corresponding anion or in adduct forms. The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses corresponding to different parts of the molecule:

Loss of the acetyl group (CH₃CO): A common fragmentation pathway for N-acetylated compounds.

Cleavage of the C–S bond: Separating the acetamidophenyl moiety from the sulfinate group.

Loss of SO₂: A potential fragmentation from the sulfinate group.

These fragmentation patterns provide a fingerprint that helps confirm the identity of the compound. libretexts.org The presence of the sodium counter-ion must also be considered, as sodium adducts are common in ESI-MS. nih.gov

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatographic methods are essential for separating this compound from impurities, reaction precursors, or byproducts, as well as for its identification and quantification.

High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. Given the compound's polar nature, a reversed-phase (RP) HPLC method would be suitable. sielc.com In a typical setup, a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol) and a non-polar stationary phase (e.g., C18) are used.

Separation and Purity Assessment: HPLC can effectively separate the target compound from impurities, with each compound eluting at a characteristic retention time. The purity is determined by the relative area of the main peak.

Identification: The identity of the compound can be confirmed by comparing its retention time to that of a certified reference standard under identical chromatographic conditions.

Quantification: When coupled with a UV-Vis detector set to a wavelength where the compound absorbs maximally, HPLC can be used for precise quantification. A calibration curve is constructed by plotting the peak area versus the concentration of known standards. This method is noted to be effective in monitoring the progress of its synthesis. chemicalbook.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. It is widely used for purity assessment, quantification in reaction mixtures, and stability testing. chemicalbook.com The method separates components in a liquid sample by passing them through a column packed with a stationary phase, propelled by a liquid mobile phase.

Research Findings: While specific application notes for this compound are not extensively published, analytical methods can be reliably inferred from the analysis of structurally similar compounds, such as aromatic sulfonic acids and other sulfated phenols. helixchrom.commdpi.com For these compounds, reversed-phase HPLC is the most common modality. In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic solvent like acetonitrile or methanol. helixchrom.comijpsr.com

The retention of aromatic sulfinates and sulfonates on reversed-phase columns can be challenging due to their high polarity, often resulting in poor retention and peak shape. helixchrom.com To overcome this, several strategies are employed:

Ion-Pair Chromatography: An ion-pairing reagent is added to the mobile phase to form a neutral, hydrophobic complex with the anionic sulfinate, enhancing its retention on the reversed-phase column.

Mixed-Mode Chromatography: Columns that possess both reversed-phase and ion-exchange characteristics can provide excellent retention and selectivity for ionic compounds like sulfinates and sulfonic acids without the need for ion-pairing reagents. helixchrom.com

pH Control: Adjusting the pH of the mobile phase is critical. For sulfinic acids, maintaining a pH that keeps the analyte in a consistent ionic state is necessary for reproducible chromatography.

Detection is typically achieved using a Photodiode Array (PDA) detector, which measures absorbance across a range of UV wavelengths, or a Mass Spectrometry (MS) detector for enhanced sensitivity and specificity. helixchrom.commdpi.com The use of volatile mobile phase buffers like ammonium (B1175870) acetate (B1210297) or formic acid is required for LC-MS compatibility. mdpi.comsielc.com In one documented synthesis, the reaction progress to form sodium 4-acetamidobenzenesulfinate was monitored by liquid chromatography until the starting material was consumed. chemicalbook.com

| Parameter | Description | Common Conditions | Reference |

|---|---|---|---|

| Column (Stationary Phase) | The solid material inside the column that separates the analytes. | Reversed-Phase (C18), Mixed-Mode (Reversed-Phase/Anion-Exchange), Pentafluorophenyl | helixchrom.commdpi.com |

| Mobile Phase | The solvent that moves the sample through the column. | Acetonitrile/Water or Methanol/Water, often with a buffer (e.g., phosphate, acetate) or acid (e.g., formic acid). | ijpsr.comsielc.com |

| Elution Mode | The process of changing the mobile phase composition during a run. | Isocratic (constant composition) or Gradient (varied composition). | nih.gov |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min for analytical columns. | ijpsr.com |

| Detection | The method used to visualize the separated components. | UV/Photodiode Array (PDA) at ~240-270 nm; Mass Spectrometry (MS). | helixchrom.comnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) of Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, its application is limited to compounds that are volatile and thermally stable. researchgate.net this compound, being an ionic salt with polar functional groups (-SO₂H and -NHCOCH₃), is non-volatile and would decompose at the high temperatures used in a GC inlet. ubbcluj.ro Therefore, a chemical derivatization step is mandatory to convert the analyte into a more volatile and thermally stable form prior to analysis. researchgate.netjfda-online.com

Research Findings: The primary goal of derivatization is to mask the polar functional groups by replacing active hydrogens with non-polar groups. gcms.cz For 4-acetamidobenzenesulfinic acid, both the sulfinic acid and the amide groups can be targeted.

Common derivatization strategies applicable to this compound include:

Silylation: This is one of the most common derivatization techniques, where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for derivatizing both acids and amides, making them suitable for GC analysis. ubbcluj.ronih.gov

Alkylation/Esterification: This process converts the acidic sulfinic acid group into an ester. For example, using diazomethane (B1218177) or a methyl iodide reagent can form the corresponding methyl ester. chromforum.org Another approach is using reagents like pentafluorobenzyl bromide (PFB-Br), which reacts with nucleophilic groups to form PFB derivatives. researchgate.netnih.gov These derivatives are highly responsive to electron capture detection (ECD) and can be analyzed by GC-MS. nih.gov

Acylation: While the molecule already contains an acetyl group, further acylation of the amide nitrogen or reactions with the sulfinic acid group using fluorinated anhydrides (e.g., trifluoroacetic anhydride) can increase volatility.

Once derivatized, the resulting compound can be separated on a standard non-polar or mid-polar capillary GC column (e.g., DB-5 or BPX50) and detected by the mass spectrometer. ubbcluj.ronih.gov The mass spectrometer provides a mass spectrum, which serves as a chemical fingerprint, allowing for definitive identification of the analyte based on its fragmentation pattern. This technique is particularly valuable for identifying trace-level impurities or degradation products in the sample.

| Derivatization Type | Reagent Example | Target Functional Group(s) | Purpose | Reference |

|---|---|---|---|---|

| Silylation | BSTFA, MSTFA | Sulfinic Acid (-SO₂H), Amide (-NH) | Replaces active hydrogens with TMS groups, increasing volatility and thermal stability. | ubbcluj.ronih.gov |

| Alkylation (Esterification) | Diazomethane, Pentafluorobenzyl Bromide (PFB-Br) | Sulfinic Acid (-SO₂H) | Converts the polar acid to a less polar, more volatile ester. PFB derivatives also enhance detector sensitivity. | researchgate.netchromforum.org |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Amide (-NH) | Introduces a fluorinated acyl group to increase volatility. | jfda-online.com |

Potentiometric and Other Titrimetric Analyses

Potentiometric and other titrimetric methods are classical analytical techniques that can be used for the quantitative determination of this compound. These methods are based on the reaction of the analyte with a standard solution of a titrant. A potentiometric titration involves monitoring the change in electrode potential as the titrant is added, with the endpoint being determined from the resulting titration curve.

Research Findings: As the sodium salt of a moderately strong acid, this compound can be analyzed using non-aqueous acid-base titration. core.ac.uk This approach is common for salts of weak acids that give poor endpoints in aqueous solutions. jmscience.com A typical procedure involves dissolving the sample in a non-aqueous solvent, such as glacial acetic acid, and titrating with a strong acid, like perchloric acid dissolved in acetic acid. jmscience.com The reaction is as follows:

C₈H₈NNaO₃S + HClO₄ → C₈H₉NO₃S + NaClO₄

The endpoint is detected potentiometrically using a glass electrode and a suitable reference electrode, whose inner solution is adapted for the non-aqueous medium (e.g., saturated sodium perchlorate (B79767) in glacial acetic acid). jmscience.com

While less common, aqueous titrations of sulfinic acids with a strong base like sodium hydroxide (B78521) to a potentiometric or phenolphthalein (B1677637) endpoint have also been described, though results can sometimes be erratic or feature sluggish endpoints. core.ac.uk

Other historical titrimetric methods for sulfinic acids include:

Iron (III) Salt Method: This method is based on the reaction of the sulfinic acid with iron(III) ions to form an insoluble complex. The amount of iron consumed is then determined. core.ac.uk

Nitrite Titration: This method involves the reaction of the aromatic sulfinic acid with nitrous acid, but it has drawbacks such as requiring low temperatures and the use of an external indicator. core.ac.uk

Compared to modern chromatographic methods, titrimetric analyses are generally less sensitive and specific but can be simple, cost-effective, and accurate for assaying bulk material. ijpsr.com The purity of sulfinate salts is sometimes confirmed by titration in conjunction with HPLC. avantorsciences.com

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Analyte | The substance being measured. | This compound salt | core.ac.uk |

| Solvent | The medium in which the titration is performed. | Glacial Acetic Acid | jmscience.com |

| Titrant | The standard solution of known concentration. | 0.1 M Perchloric acid in glacial acetic acid | jmscience.com |

| Endpoint Detection | The method used to determine the equivalence point. | Potentiometry (Glass electrode vs. Reference electrode) | jmscience.com |

| Principle | The underlying chemical reaction. | Acid-base neutralization in a non-aqueous medium. | core.ac.uk |

Theoretical and Computational Chemistry Studies

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules. Such studies provide information on molecular orbital energies, charge distributions, and the nature of chemical bonds, which are fundamental to understanding a molecule's reactivity.

For a molecule like 4-Acetamidobenzenesulfinic acid, DFT calculations can reveal the distribution of electron density and identify the most electron-rich and electron-deficient regions. A theoretical investigation on a related compound, 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide, using DFT at the B3LYP/6-311G(d,p) level, provides a useful analogy. researchgate.netelectrochemsci.org In this study, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicated a high susceptibility for electron transfer. researchgate.netelectrochemsci.org The HOMO is typically localized on the more electron-rich parts of the molecule, suggesting sites prone to electrophilic attack, while the LUMO is on electron-deficient areas, indicating sites for nucleophilic attack. researchgate.net

For 4-Acetamidobenzenesulfinic acid, the HOMO is expected to have significant contributions from the phenyl ring and the nitrogen and oxygen atoms of the acetamido group, as well as the sulfinate group. The LUMO would likely be distributed over the aromatic ring and the sulfinate moiety. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally implying higher reactivity. researchgate.netelectrochemsci.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum mechanical calculations. These maps visualize the electrostatic potential on the electron density surface, highlighting regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For 4-Acetamidobenzenesulfinic acid, the most negative regions are anticipated to be around the oxygen atoms of the sulfinate and acetamido groups, making them likely sites for interaction with cations or electrophiles. electrochemsci.org

Table 1: Predicted Electronic Properties of a Structurally Related Sulfonamide researchgate.netelectrochemsci.org

| Property | Predicted Value | Significance |

| HOMO-LUMO Energy Gap | 4.71 eV | Indicates chemical reactivity |

| Chemical Hardness | 2.36 eV | Measures resistance to change in electron distribution |

| Chemical Softness | 0.42 eV | Reciprocal of hardness, indicates higher reactivity |

This data is for 4-acetamido-N-(3-amino-1,2,4-triazol-1-yl) benzenesulfonamide and serves as an illustrative example of the types of parameters obtained from quantum mechanical calculations.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions, identifying the most energetically favorable pathways and characterizing the transition states that connect reactants, intermediates, and products. This is particularly useful for understanding the reactivity of the sulfinate group in 4-Acetamidobenzenesulfinic acid, which can participate in various reactions such as oxidation and alkylation. wikipedia.org

For instance, the oxidation of a sulfinic acid to a sulfonic acid is a common transformation. wikipedia.org Reaction pathway modeling could elucidate the mechanism of this oxidation, for example, by an oxidizing agent like hydrogen peroxide. Computational methods can be used to calculate the activation energy barriers for different proposed mechanisms, thereby identifying the most likely reaction pathway. The characterization of the transition state geometry provides a detailed picture of the atomic arrangement at the peak of the energy barrier.

While specific studies on 4-Acetamidobenzenesulfinic acid are not available, the general principles of sulfinic acid reactivity are known. Sulfinic acids are typically unstable and can disproportionate to a sulfonic acid and a thiosulfonate. wikipedia.org They can also be alkylated to form either sulfones or sulfinate esters, depending on the reaction conditions. wikipedia.org Computational modeling could predict the regioselectivity and stereoselectivity of these reactions for 4-Acetamidobenzenesulfinic acid and its derivatives.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial for its interactions with other molecules. Conformational analysis aims to identify the stable low-energy conformations of a molecule. For 4-Acetamidobenzenesulfinic acid, this would involve exploring the rotational barriers around the C-N, C-C, and C-S bonds.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. nih.gov By simulating the motion of atoms and molecules, MD can explore the conformational landscape and thermodynamic properties in a solvent environment. An MD simulation of 4-Acetamidobenzenesulfinic acid in water, for example, would reveal how the molecule interacts with water molecules and how its conformation fluctuates. This information is valuable for understanding its solubility and how it might interact with biological macromolecules.

Although no specific MD simulations for 4-Acetamidobenzenesulfinic acid have been reported, the methodology is well-established for studying the dynamics of organic molecules in solution. nih.gov Such simulations would provide a more realistic picture of the molecule's behavior compared to static quantum mechanical calculations in the gas phase.

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structure. researchgate.net These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined activity or property.

For a series of derivatives of 4-Acetamidobenzenesulfinic acid, a QSAR study could be conducted to predict their potential biological activity. This would involve synthesizing a library of related compounds, measuring their biological activity (e.g., as enzyme inhibitors), and then calculating a variety of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods are then used to build a model that correlates the descriptors with the observed activity.

While no specific QSAR studies on 4-Acetamidobenzenesulfinic acid derivatives were found, the approach has been successfully applied to other classes of aromatic sulfonamides to predict their inhibitory activity against enzymes like carbonic anhydrase. nih.gov A hypothetical QSAR study on 4-Acetamidobenzenesulfinic acid derivatives could identify the key structural features that influence a particular biological activity, thereby guiding the design of more potent compounds.

Derivatization Strategies for Enhanced Utility

Reagent in Analytical Derivatization for Complex Matrices

The analysis of small organic molecules such as amino acids, amines, aldehydes, and fatty acids in complex biological or environmental samples often presents a challenge due to their low concentrations, high polarity, and lack of a suitable chromophore for UV detection. Derivatization can overcome these limitations by introducing a chemical tag that enhances their analytical properties.

While 4-Acetamidobenzenesulfinic acid sodium itself is not typically used directly as a derivatizing agent, its corresponding sulfonyl chloride derivative, 4-Acetamidobenzenesulfonyl chloride, can be employed for the derivatization of primary and secondary amines, including amino acids. This strategy is based on the well-established chemistry of sulfonyl chlorides with amino groups.

The derivatization reaction is analogous to the Hinsberg test, where the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. byjus.com This results in the formation of a stable sulfonamide derivative. The acetyl group on the benzene (B151609) ring of 4-Acetamidobenzenesulfonyl chloride provides a chromophore, facilitating UV detection of the resulting derivatives.

The general reaction scheme is as follows: R-NH₂ (Primary Amine) + ClSO₂-C₆H₄-NHCOCH₃ → R-NH-SO₂-C₆H₄-NHCOCH₃ + HCl R₂NH (Secondary Amine) + ClSO₂-C₆H₄-NHCOCH₃ → R₂N-SO₂-C₆H₄-NHCOCH₃ + HCl

The resulting sulfonamides are typically less polar and more volatile than the original amines, making them amenable to separation by reversed-phase high-performance liquid chromatography (RP-HPLC). The presence of the benzene ring and the amide group enhances their detection by UV spectrophotometry. nih.gov

Table 1: Comparison of Derivatization Methods for Amino Acids

| Derivatizing Agent | Detection Method | Advantages | Disadvantages |

|---|---|---|---|

| o-phthaldialdehyde (OPA) | Fluorescence | High sensitivity, automated | Unstable derivatives, not reactive with secondary amines |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fluorescence | High sensitivity, reacts with primary and secondary amines | Reagent can interfere with analysis |

| Phenyl isothiocyanate (PITC) | UV | Stable derivatives | Lower sensitivity |

| Dansyl chloride | Fluorescence | Good for cystine determination | Can be less reproducible |

| 4-Acetamidobenzenesulfonyl chloride | UV | Stable derivatives, good for primary and secondary amines | Requires conversion from sulfinic acid, lower sensitivity than fluorescence methods |

Direct derivatization of aldehydes and fatty acids using this compound is not a commonly reported method. However, general strategies for the derivatization of these functional groups are well-established and serve to improve their chromatographic properties and detectability.

For aldehydes , derivatization often involves reaction with a reagent containing a primary amino or hydrazino group to form a stable imine or hydrazone, respectively. youtube.com These derivatives typically possess a strong chromophore, enabling sensitive UV or fluorescence detection.

For fatty acids , derivatization is crucial for gas chromatography (GC) to increase volatility and for HPLC to enhance detection. youtube.comhplc.eu A common approach for HPLC is the formation of UV-absorbing or fluorescent esters. This is typically achieved by reacting the carboxylic acid group of the fatty acid with a derivatizing agent containing an alcohol or a reactive halide. For instance, phenacyl esters are often prepared to allow for sensitive UV detection. mdpi.com

While this compound is not directly used, the principles of introducing a chromophoric tag are central to these methods.

Chemical Modifications for Targeted Applications

The utility of this compound can be significantly expanded through chemical modifications to create more reactive or specialized derivatizing agents. A key strategy is the conversion of the sulfinic acid group to a more reactive functional group, such as a sulfonyl chloride.

The synthesis of 4-Acetamidobenzenesulfonyl chloride from acetanilide (B955), a related starting material, is a well-documented process involving chlorosulfonation. youtube.com This conversion is critical as the sulfonyl chloride is a much more effective electrophile for reacting with nucleophilic functional groups like amines and alcohols.

Further modifications can be envisioned to tailor the reagent for specific applications. For example, the introduction of a fluorescent tag onto the aromatic ring could enable highly sensitive fluorescence detection. Alternatively, incorporating a group that enhances ionization efficiency would be beneficial for mass spectrometry-based detection. The synthesis of various acetamidosulfonamide derivatives with different functional groups has been explored, demonstrating the chemical tractability of this scaffold for creating a library of reagents with diverse properties. researchgate.net

Strategies for Improved Chromatographic Separation and Detection

The successful analysis of derivatized analytes relies on efficient chromatographic separation and sensitive detection. Several strategies can be employed to optimize the separation of derivatives formed from reagents like 4-Acetamidobenzenesulfonyl chloride.

Improving Chromatographic Separation:

Mobile Phase Optimization: Adjusting the composition of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724), methanol) and the pH, is crucial for achieving optimal separation. For sulfonamide derivatives, gradient elution is often employed in RP-HPLC to resolve a wide range of analytes with different polarities. researchgate.netlcms.cz

Column Selection: The choice of the stationary phase is critical. C18 columns are commonly used for the separation of nonpolar derivatives. For more polar compounds or to achieve different selectivity, other stationary phases like C8 or phenyl columns can be utilized. lcms.czthermofisher.com

Temperature Control: Column temperature affects the viscosity of the mobile phase and the kinetics of the separation process. Optimizing the temperature can lead to sharper peaks and improved resolution. thermofisher.com

Minimizing Peak Tailing: Sulfinic acid and sulfonamide compounds can sometimes exhibit peak tailing due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. This can be mitigated by using end-capped columns, adding a competing base to the mobile phase, or operating at a specific pH to control the ionization state of the analytes. silicycle.com

Table 2: Parameters for Optimizing HPLC Separation

| Parameter | Effect on Separation | Common Adjustments |

|---|---|---|

| Mobile Phase Composition | Alters retention times and selectivity. | Varying the ratio of organic solvent to aqueous buffer. |

| pH of Mobile Phase | Affects the ionization state of analytes and stationary phase. | Adjusting with buffers to control retention and peak shape. |

| Column Stationary Phase | Provides different selectivities based on chemical interactions. | C18, C8, Phenyl, or HILIC columns. |

| Column Temperature | Influences viscosity and mass transfer kinetics. | Typically optimized between 25-60 °C. |

| Flow Rate | Affects analysis time and efficiency. | Lower flow rates can improve resolution but increase run time. thermofisher.com |

Enhanced Detection:

UV Detection: The acetamido and phenyl groups in the derivatives provide chromophores that allow for detection using a UV detector, typically in the range of 254-280 nm.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) offers high selectivity and sensitivity. MS detection allows for the confirmation of the identity of the derivatives based on their mass-to-charge ratio and fragmentation patterns. Sulfonated peptides and amino acids can be analyzed by MS to provide detailed structural information. acs.orgnih.gov

By employing these derivatization and chromatographic strategies, the analytical utility of compounds related to this compound can be significantly enhanced for the analysis of important biomolecules in complex samples.

Future Research Directions and Emerging Areas

Novel Catalytic Systems for Sustainable Production

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. For the production of 4-Acetamidobenzenesulfinic acid sodium, research is anticipated to move beyond conventional synthesis routes towards the adoption of novel catalytic systems that prioritize efficiency and minimize waste.

A promising area of investigation involves the use of heterogeneous geminal atom catalysts (GACs). chemicalbook.com These catalysts, which feature two adjacent metal atoms, have demonstrated high efficiency and selectivity in various chemical transformations. chemicalbook.com For the synthesis of this compound, GACs could offer a greener alternative to traditional methods that often rely on stoichiometric amounts of reagents and produce significant waste streams. The key advantages of GACs include their potential for a lower carbon footprint, enhanced reaction rates, and, crucially, their recoverability and reusability over multiple reaction cycles. chemicalbook.com Research in this area would likely focus on designing GACs with optimized activity and stability for the specific sulfination reactions required to produce the target molecule.

The development of biocatalysts, such as engineered enzymes, also represents a frontier in the sustainable production of fine chemicals. While specific enzymes for the synthesis of this compound have not yet been reported, the broader field of biocatalysis is rapidly advancing. Future research could involve the screening of existing enzyme libraries or the directed evolution of enzymes to catalyze the desired transformation with high specificity and under mild reaction conditions, such as ambient temperature and pressure in aqueous media.

Exploration of Unconventional Reaction Pathways and Conditions

The exploration of unconventional reaction pathways and conditions is another critical avenue for future research. This includes the investigation of novel reagents and the use of alternative energy sources to drive the synthesis of this compound.

One area of interest is the use of sulfur dioxide surrogates. Sulfur dioxide is a key reagent in many sulfination reactions but is a toxic gas that can be difficult to handle. The development and application of solid or liquid sulfur dioxide surrogates that are safer and easier to use would represent a significant advancement.

Furthermore, the application of non-thermal energy sources, such as microwave irradiation and ultrasound (sonochemistry), could lead to the discovery of novel reaction pathways. These techniques can accelerate reaction rates, improve yields, and sometimes lead to different product selectivities compared to conventional heating. Research in this area would involve systematic studies to understand the effects of these energy sources on the sulfination of acetanilide (B955) derivatives.

Integration with Advanced Synthetic Methodologies

The integration of this compound synthesis with advanced synthetic methodologies, such as continuous flow chemistry, is a key step towards more efficient and scalable production. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous intermediates, and the potential for real-time reaction monitoring and control.

Moreover, the combination of flow chemistry with other advanced technologies, such as photoredox catalysis or electrochemistry, could unlock new and more efficient synthetic routes. These integrated systems can enable reactions that are difficult or impossible to perform using traditional batch methods.

Potential in Advanced Materials Science

The functional groups present in this compound make it an intriguing building block for the development of advanced materials with tailored properties.

One of the most promising applications is in the field of polymer science. The vinyl group is not present in this compound, however, related vinyl-containing sulfonic acids and their salts are known to undergo polymerization to create functional polymers. sci-hub.sersc.orgupb.ro For instance, polymers containing sulfonate groups are known for their use as ion-exchange resins and in the creation of proton-exchange membranes for fuel cells. upb.rowikipedia.org Future research could explore the synthesis of novel monomers derived from this compound that can be polymerized to create materials with specific ion-exchange or conductive properties.

The sulfinate group itself is redox-active, which opens up possibilities for the development of redox-active polymers. researchgate.net Such polymers are of interest for applications in energy storage, such as in the electrodes of rechargeable batteries. researchgate.netyoutube.comresearchgate.net By incorporating this compound or its derivatives into a polymer backbone, it may be possible to create materials with tunable redox potentials and high charge storage capacities.

Furthermore, the compound's structure suggests potential applications in the formulation of hydrogels. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are used in a variety of biomedical applications, including drug delivery and tissue engineering. scirp.orgresearchgate.netnih.govnih.govajrconline.org The hydrophilic nature of the sulfinate and acetamido groups could contribute to the swelling and drug-loading capacity of hydrogels. Research in this area would focus on the copolymerization of monomers derived from this compound with other monomers to create hydrogels with desired physical and chemical properties for specific applications, such as the controlled release of therapeutic agents. nih.govnih.gov

Finally, there is a reported use of this compound salt in the preparation of cyanine (B1664457) dyes. lookchem.com This suggests that the compound can serve as a precursor or intermediate in the synthesis of functional dyes with applications in areas such as photography, and as fluorescent probes in biological imaging.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.